Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(1-adamantyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-20-15(19)13(17)6-14(18)16-7-10-3-11(8-16)5-12(4-10)9-16/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATMBKSYNFKHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthesis via Condensation of Adamantyl Derivatives with β-Keto Esters
One of the primary synthetic routes involves the condensation of adamantane-based aldehydes or ketones with β-keto esters or their equivalents to form the 2,4-dioxobutanoate structure bearing the adamantane substituent.
Procedure Summary:
- Starting Materials: Adamantan-1-yl aldehyde or related adamantane derivatives; β-keto ester or diethyl oxalate
- Base: Sodium ethoxide (NaOEt) freshly prepared from sodium metal and ethanol
- Solvent: Anhydrous ethanol
- Reaction Conditions:
- Dropwise addition of diethyl oxalate and adamantane derivative to NaOEt solution
- Stirring overnight at room temperature
- Heating at 80 °C for 30 minutes to complete reaction
- Workup:
- Acidification with dilute sulfuric acid to pH ~2
- Extraction with dichloromethane
- Drying over sodium sulfate
- Evaporation under reduced pressure
- Recrystallization from ethanol to purify the product
This method is adapted from procedures used for synthesizing ethyl 2,4-dioxo-4-arylbutanoates, substituting the aryl group with the adamantane moiety to yield ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate analogs.
SnCl2-Mediated Aldehyde to β-Keto Ester Conversion
Another approach involves the transformation of adamantane aldehydes into β-keto esters using tin(II) chloride (SnCl2) catalysis in dichloromethane.
Procedure Summary:
- Starting Material: Adamantan-1-yl aldehyde
- Catalyst: Anhydrous SnCl2
- Solvent: Dichloromethane (CH2Cl2)
- Reaction: Aldehyde is stirred with SnCl2 under anhydrous conditions to facilitate the formation of the β-keto ester moiety
- Purification: Flash chromatography to isolate the this compound product
This method is part of a broader set of syntheses involving adamantane derivatives functionalized with β-keto esters and diazo compounds, enabling the construction of complex adamantane-based frameworks.
General Considerations in Preparation
- Reagent Purity: Use of anhydrous and freshly prepared reagents (e.g., NaOEt) is critical for high yields.
- Reaction Monitoring: Reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
- Product Characterization:
- Melting points determined on Kofler hot stage apparatus
- IR spectroscopy (KBr pellets) to confirm keto and ester carbonyl stretches
- ^1H NMR spectroscopy (400 MHz) for structural verification
- Yield Optimization: Heating post-stirring enhances reaction completion; acidification ensures product precipitation for easier isolation.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Adamantan-1-yl aldehyde | 10 mmol | Starting material |
| Diethyl oxalate or β-keto ester | 10 mmol | Equimolar to aldehyde |
| Sodium ethoxide (NaOEt) | 10 mmol (freshly prepared) | Base catalyst |
| Solvent | Anhydrous ethanol | Reaction medium |
| Temperature | Room temperature stirring overnight + 80 °C for 30 min | Ensures completion of condensation |
| Acidification agent | Dilute sulfuric acid (to pH ~2) | To protonate and precipitate product |
| Extraction solvent | Dichloromethane | For organic phase separation |
| Drying agent | Sodium sulfate (Na2SO4) | Removes residual water |
| Purification | Recrystallization from ethanol | Yields pure this compound |
Research Findings and Analytical Data
- The synthesized compound exhibits characteristic IR absorption bands around 1735 cm^-1 and 1637 cm^-1 corresponding to ester and keto carbonyl groups, respectively.
- ^1H NMR spectra typically show ethyl ester signals (triplet at ~1.4 ppm for CH3 and quartet at ~4.4 ppm for CH2) alongside adamantane methylene and methine protons.
- The adamantane moiety imparts significant steric bulk, influencing reaction rates and product stability.
- The compound’s purity and structure are routinely confirmed by chromatographic and spectroscopic methods, ensuring reproducibility and suitability for further application in medicinal chemistry or material science.
Chemical Reactions Analysis
Carbene Insertion and Cyclization
Dirhodium tetraacetate-catalyzed carbene insertion reactions demonstrate significant utility for this compound. Key findings include:
Reaction Pathway
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Starting material : Ethyl 4-(adamantan-1-yl)-2-diazo-3-oxobutanoate (41a)
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Catalyst : Dirhodium tetraacetate (Rh₂(OAc)₄)
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Conditions : Dichloromethane, room temperature
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Product : Cyclized compound (47a) with fused cyclopentanone structure (90% yield) .
Mechanistic Insights
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The diazo group undergoes carbene formation, initiating intramolecular C–H insertion.
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Adamantane’s rigidity directs stereoelectronic control, favoring cyclopentanone formation over alternative pathways .
Post-Cyclization Functionalization
Cyclized products undergo further transformations:
Nucleophilic Additions
The β-keto ester motif enables reactivity with nucleophiles:
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Amines : Forms stable amide adducts via condensation, though specific yields for adamantane derivatives require further characterization .
-
Alcohols : Transesterification observed under basic conditions, but steric hindrance from adamantane reduces efficiency compared to phenyl analogs .
Comparative Reactivity with Structural Analogs
Adamantane’s steric and electronic effects distinguish its reactivity:
| Compound | Reaction with Rh₂(OAc)₄ | Cyclization Yield |
|---|---|---|
| Ethyl 4-(adamantan-1-yl)-2-diazo-3-oxobutanoate | Intramolecular C–H insertion | 90% |
| Ethyl 4-(phenyl)-2-diazo-3-oxobutanoate | Intermolecular dimerization | 65% |
Adamantane’s bulk suppresses competing dimerization pathways, enhancing cyclization selectivity .
Limitations and Challenges
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Steric hindrance : Adamantane reduces reaction rates in SN2-type mechanisms (e.g., ester hydrolysis requires harsh acidic conditions) .
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Sensitivity : The diazo intermediate decomposes under prolonged light exposure, necessitating inert atmospheres .
This compound’s versatility in cyclization and functionalization reactions positions it as a strategic building block for structurally complex adamantane-based architectures. Further studies optimizing its coupling with transition-metal catalysts could expand its synthetic applications.
Scientific Research Applications
Structural Characteristics
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate has a molecular formula of CHO and a molecular weight of approximately 278.34 g/mol. The adamantane structure provides enhanced stability and distinct three-dimensional properties, which are advantageous for various chemical reactions and interactions.
Medicinal Chemistry Applications
The compound serves as a scaffold for developing new pharmaceuticals due to its structural uniqueness and biological activity. Research indicates that it can form stable adducts with various nucleophiles, suggesting its utility in drug design and development.
Case Study: Interaction with Nucleophiles
Preliminary studies have shown that this compound interacts with amines and other nucleophiles, leading to the formation of stable adducts. These interactions are crucial for designing drugs targeting specific biological pathways.
Organic Synthesis Applications
This compound is utilized as a synthetic intermediate in organic chemistry. Its reactivity allows it to participate in various reactions, making it valuable for synthesizing complex molecules.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions that can be tailored for specific applications. For instance, it can undergo reactions with α-azido ketones to generate carbanions that react with Michael acceptors .
Research Findings on Reactions
Research has demonstrated that this compound can engage in significant chemical transformations:
Reactions with Hydrazine
A study investigated the reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. The findings indicated that these reactions could lead to the formation of various derivatives useful in medicinal chemistry .
Acylketene Intermediates
Another application involves the generation of acylketene intermediates through continuous flow methods. This approach allows for cleaner conversions and higher yields in synthesizing β-keto esters and other derivatives .
Biological Activity
Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate (CAS No. 847955-96-8) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, mechanisms of action, and potential applications based on available research findings.
Structural Overview
This compound is characterized by the following structural properties:
- Molecular Formula : CHO
- Molecular Weight : Approximately 278.34 g/mol
- Functional Groups : Contains an adamantane moiety and a dioxobutanoate functional group, which contribute to its stability and reactivity.
This compound's adamantane framework enhances its biological profile by providing a rigid structure that can interact favorably with biological targets.
Antiviral Activity
The adamantane structure has been associated with antiviral properties, particularly in compounds targeting viral proteins. This compound's unique structure may allow it to interact with viral enzymes or receptors, potentially inhibiting viral replication. Studies on related compounds have shown promise in this area, warranting further exploration of this compound's antiviral capabilities.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets due to its ability to form stable adducts with nucleophiles such as amines. This interaction could modulate the activity of proteins involved in disease processes, thereby exerting therapeutic effects .
Synthesis and Characterization
This compound can be synthesized through multi-step organic reactions involving the modification of adamantane derivatives. The synthesis process has been detailed in various studies, emphasizing the importance of the dioxobutanoate group in enhancing the compound's reactivity and potential applications in drug development .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(1-naphthyl)-2,4-dioxobutanoate | Contains a naphthyl group | Exhibits different biological activity |
| Ethyl 4-(phenyl)-2,4-dioxobutanoate | Features a phenyl group | Less sterically hindered than adamantane |
| Ethyl 4-(cyclohexyl)-2,4-dioxobutanoate | Cyclohexane ring instead of adamantane | Different conformational properties |
This table illustrates how variations in structural features can lead to differences in biological activity, highlighting the significance of the adamantane framework in this compound's potential applications.
Future Directions
Further research is essential to fully characterize the biological activity of this compound. Key areas for future investigation include:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to assess antimicrobial and antiviral activities.
- Mechanistic Studies : Elucidating the specific molecular interactions and pathways involved in its biological effects.
- Pharmacological Profiling : Evaluating the compound's safety profile and therapeutic potential through preclinical trials.
Comparison with Similar Compounds
Key Observations :
- Adamantane vs.
- Synthetic Accessibility : Adamantane-containing derivatives require specialized catalysts (e.g., SnCl₂) and adamantane precursors, whereas indole or phenyl analogues are synthesized via simpler base-mediated condensations .
Physicochemical and Pharmacological Comparisons
Stability and Reactivity
- Adamantane Derivatives: The rigid adamantane skeleton reduces conformational flexibility, improving thermal stability. However, the β-keto ester group remains prone to hydrolysis under acidic or basic conditions, similar to other 2,4-dioxobutanoates .
- Electron-Withdrawing Substituents : Chlorinated derivatives (e.g., 2,4-dichlorophenyl) exhibit higher electrophilicity at the ketone carbonyl, increasing reactivity in nucleophilic additions compared to methoxy-substituted analogues .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(adamantan-1-yl)-2,4-dioxobutanoate, and what key reaction conditions influence yield?
The compound is synthesized via Michael addition reactions. For example, treatment of 1-(adamantan-1-yl)-2-azidoethanone with a 1,2-diaza-1,3-diene in the presence of DBU (1,8-diazabicycloundec-7-ene) in dry tetrahydrofuran (THF) at subambient temperatures yields the product with 53% diastereomeric purity . Alternative routes for analogous dioxobutanoate esters involve base-catalyzed condensation of diethyl oxalate with ketones (e.g., 3-acetylindole) under reflux conditions . Key factors affecting yield include catalyst choice (e.g., DBU vs. inorganic bases), solvent polarity, and temperature control to minimize side reactions.
Q. How is the structure of this compound characterized using spectroscopic methods?
Structural confirmation relies on a combination of NMR, NMR, and high-resolution mass spectrometry (HRMS). For example, NMR can identify adamantane proton environments (δ ~1.6–2.1 ppm) and ester methyl groups (δ ~1.3–1.4 ppm), while carbonyl carbons (C=O) appear at δ ~165–200 ppm in NMR . Mass spectrometry (ESI/MS) provides molecular ion peaks ([M+H]) and fragmentation patterns to verify the molecular formula.
Advanced Research Questions
Q. How can researchers optimize the diastereomeric purity of this compound during synthesis?
Diastereoselectivity is influenced by steric and electronic factors. The use of bulky catalysts like DBU suppresses elimination pathways (e.g., hydrazoic acid formation) and stabilizes intermediates, enhancing diastereomeric purity . Solvent choice (e.g., THF vs. DMSO) and low temperatures (−20°C to 0°C) further reduce kinetic side reactions. Chiral HPLC or NMR analysis of crude mixtures can guide iterative optimization of reaction conditions .
Q. What strategies are effective in analyzing and resolving contradictions in reported synthetic yields of this compound?
Yield discrepancies (e.g., 53% vs. 94% in related adamantane derivatives) often arise from variations in purification methods or reagent stoichiometry . Systematic studies should:
- Compare column chromatography vs. recrystallization for purity.
- Evaluate the impact of excess diazodiene (e.g., 2.0 equivalents vs. 1.5 equivalents) on conversion rates.
- Use TLC or in-situ IR monitoring to track reaction progress and identify side products.
Q. What are the methodological considerations when derivatizing this compound for biological activity studies?
Functionalization typically targets the ketone or ester moieties. For example:
- Thiosemicarbazide derivatives : Condensation with hydrazine hydrate and aromatic aldehydes under reflux yields azomethine hybrids, which are screened for antimicrobial activity via MIC assays .
- Fluorinated analogs : Introducing trifluoromethyl groups (via gold-catalyzed fluoroarylation) enhances metabolic stability, requiring rigorous NMR and X-ray crystallography for structural validation .
- Cellular assays : Derivatives are tested against hepatocellular carcinoma (HCC) cell lines using MTT assays, with IC values correlated to substituent electronic profiles .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of adamantane-containing dioxobutanoate derivatives?
Discrepancies in bioactivity data (e.g., anti-proliferative vs. neuroprotective effects) may stem from assay variability or structural nuances. Mitigation strategies include:
- Standardizing cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure times.
- Conducting SAR (structure-activity relationship) studies to isolate the impact of substituents (e.g., electron-withdrawing groups on the phenyl ring) .
- Validating results through orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for protein expression).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
